1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole

Medicinal Chemistry SAR Physicochemical Profiling

1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole (molecular formula C₁₃H₁₂N₂, molecular weight 196.25 g·mol⁻¹) is a disubstituted pyrazole heterocycle bearing an N1-ethyl substituent and a C4-(4-ethynylphenyl) group. It belongs to the broader aryl-alkynyl pyrazole family, whose members have been investigated as GABA receptor antagonists, kinase inhibitor scaffolds, and click-chemistry building blocks.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
Cat. No. B12081851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2=CC=C(C=C2)C#C
InChIInChI=1S/C13H12N2/c1-3-11-5-7-12(8-6-11)13-9-14-15(4-2)10-13/h1,5-10H,4H2,2H3
InChIKeyDTEFGIZVYXGMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole – Core Identity, Physicochemical Profile, and Structural Classification for Procurement Decisions


1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole (molecular formula C₁₃H₁₂N₂, molecular weight 196.25 g·mol⁻¹) is a disubstituted pyrazole heterocycle bearing an N1-ethyl substituent and a C4-(4-ethynylphenyl) group. It belongs to the broader aryl-alkynyl pyrazole family, whose members have been investigated as GABA receptor antagonists, kinase inhibitor scaffolds, and click-chemistry building blocks [1]. The terminal alkyne at the para position of the phenyl ring enables copper-catalysed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling, while the N-ethyl group modulates both lipophilicity and the electron density of the pyrazole core relative to N-unsubstituted or N-methyl analogs . Predicted physicochemical parameters for the closely related 4-(4-ethynylphenyl)-1H-pyrazole include a boiling point of 360.7 ± 35.0 °C, density of 1.19 ± 0.1 g·cm⁻³, and a pKₐ of 13.51 ± 0.50 .

Supports CuAAC click chemistry and Sonogashira coupling via terminal alkyne
C4-regioisomer ensures lateral alkyne vector for conjugation geometry
N1-ethyl fine-tunes lipophilicity and eliminates pyrazole N–H H-bond donor

Why 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole Cannot Be Casually Replaced by In-Class Pyrazole Analogs


Within the ethynylphenyl-pyrazole chemotype, subtle variations in the N1 substituent and the regiochemistry of the ethynylphenyl attachment produce large differences in both reactivity and biological target engagement. The N1-ethyl group on the target compound confers distinct electronic and steric properties compared with the N1-methyl analog (4-(4-ethynylphenyl)-1-methyl-1H-pyrazole, CAS 1578111-02-0) and the N1-unsubstituted variant (4-(4-ethynylphenyl)-1H-pyrazole, CAS 1270965-22-4) . Furthermore, the 1,4-substitution pattern differentiates it from the regioisomeric 1-(4-ethynylphenyl)-1H-pyrazole (CAS 1270965-28-0), in which the ethynylphenyl group is attached at N1 rather than C4, altering the vector of the alkyne and its accessibility for downstream conjugation . In the context of GABA receptor pharmacology, ethynyl substitution on the phenyl ring was shown to be essential for high-affinity binding, while modification of the pyrazole 4-alkyl group dramatically altered potency; thus even closely related analogs cannot be assumed interchangeable [1]. For procurement, selection of the specific N1-ethyl, C4-(4-ethynylphenyl) regioisomer must be driven by the precise structural requirements of the intended chemical biology or medicinal chemistry application.

N1-Methyl or N1-unsubstituted analogs

N1-ethyl versus methyl or H alters lipophilicity, steric bulk, and hydrogen-bonding capacity, which may shift target pocket occupancy and permeability profiles. Direct functional interchange is not supported.

N1-Linked regioisomer (CAS 1270965-28-0)

Attachment of the ethynylphenyl group at N1 instead of C4 changes the alkyne vector from lateral to axial, altering geometry for conjugation and scaffold extension. Downstream click or coupling efficiency may not transfer.

Non-ethynylated or alternative para-substituted phenyl derivatives

The 4-ethynylphenyl motif is a class-level pharmacophore for GABA receptor binding; replacement with trifluoromethoxy, bromo, or chloro groups yields distinct potency profiles. GABA-targeted studies require review of substitution requirements.

1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole – Quantifiable Differentiation Evidence Against Closest Analogs


N1-Ethyl vs. N1-Methyl Substitution: Impact on Molecular Weight, Lipophilicity, and Steric Bulk

The target compound bears an N1-ethyl substituent, whereas the closest commercially available analog, 4-(4-ethynylphenyl)-1-methyl-1H-pyrazole (CAS 1578111-02-0), carries an N1-methyl group . This results in a molecular weight increase of 14.03 g·mol⁻¹ (196.25 vs. 182.22) and an additional methylene unit that elevates calculated logP by approximately 0.5 log units, enhancing membrane permeability potential while simultaneously increasing steric demand at the N1-proximal binding pocket . Such differences can critically influence target binding kinetics and selectivity profiles in medicinal chemistry campaigns.

N1-Ethyl vs. Methyl
Head-to-head
ΔMW +14.03 g·mol⁻¹
ΔlogP ≈ +0.5
Distinct lipophilicity and steric profile for binding pocket fit
logP estimated by fragment methods; experimental confirmation recommended
Medicinal Chemistry SAR Physicochemical Profiling

Regioisomeric Differentiation: C4-(4-Ethynylphenyl) vs. N1-(4-Ethynylphenyl) Substitution

The target compound positions the 4-ethynylphenyl group at the pyrazole C4 carbon, whereas the regioisomer 1-(4-ethynylphenyl)-1H-pyrazole (CAS 1270965-28-0) attaches the identical aryl-alkyne moiety at the pyrazole N1 nitrogen . This regioisomeric difference fundamentally alters the spatial orientation of the terminal alkyne relative to the pyrazole core: in the C4-linked isomer, the alkyne projects laterally from the ring, whereas in the N1-linked isomer, it extends axially from the heterocycle. For CuAAC-based bioconjugation or Sonogashira-mediated library diversification, this geometric distinction dictates which molecular scaffolds can productively engage the alkyne handle .

Regioisomer Geometry
Head-to-head
C4-aryl: lateral alkyne
N1-aryl: axial alkyne
Alkyne vector governs conjugation geometry
Structural comparison; no quantitative metric
Chemical Biology Click Chemistry Bioconjugation

N1-Substitution vs. N1-Unsubstituted: Impact on Hydrogen-Bond Donor Capacity and Physicochemical Properties

The N1-ethyl substituent of the target compound eliminates the hydrogen-bond donor (HBD) character of the pyrazole NH present in the unsubstituted analog 4-(4-ethynylphenyl)-1H-pyrazole (CAS 1270965-22-4) . The unsubstituted analog possesses a predicted pKₐ of 13.51 ± 0.50, indicating weak acidity of the N-H proton . N1-ethylation removes this HBD functionality entirely, reducing the HBD count from 1 to 0, which can improve membrane permeability, reduce metabolic susceptibility, and alter target binding mode—particularly relevant when the pyrazole N-H engages in critical hydrogen-bonding interactions with a biological target . The predicted boiling point of the unsubstituted analog (360.7 ± 35.0 °C) and density (1.19 ± 0.1 g·cm⁻³) provide a physicochemical baseline against which the N1-ethyl derivative's properties can be contrasted .

H-Bond Donor Capacity
Head-to-head
HBD count: 0 vs 1
pKₐ (unsubst.) 13.51 ± 0.50
N1-ethylation removes HBD, may improve permeability
pKₐ predicted; experimental verification advised
Medicinal Chemistry Drug Design Physicochemical Profiling

Class-Level GABA Receptor Antagonist Activity: Ethynylphenyl Pyrazoles as Potent Noncompetitive Antagonists

A structure-activity study of 4-alkyl-1-phenylpyrazoles demonstrated that replacement of the phenyl trifluoromethyl substituent with an ethynyl group retained high binding potency at human β3 and house fly GABA receptors [1]. Specifically, 5-amino-4-tert-butyl-3-cyano-1-(2,6-dichloro-4-ethynylphenyl)pyrazole was described as 'highly effective and almost isosteric with the most potent 4-alkyl-1-phenyltrioxabicyclooctane' [1]. Although this data is for a more elaborated congener rather than the target compound itself, it establishes the class-level principle that the 4-ethynylphenyl motif is a validated pharmacophore for GABA receptor antagonism. Compounds lacking the ethynyl group or bearing alternative substituents (e.g., trifluoromethoxy, bromo, chloro) exhibited distinct potency profiles, indicating that the ethynylphenyl group is not functionally interchangeable with other para-substituted phenyl derivatives in this target class [1].

GABA Receptor SAR
Class-level
4-ethynylphenyl retains high binding vs. 4-CF₃ in congener series
Ethynylphenyl critical for GABA receptor antagonism (class-level)
Based on elaborated analog; target compound IC₅₀ not determined
Neuroscience Insecticide Discovery Ion Channel Pharmacology

1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole – Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Scaffold for Kinase Inhibitor and GPCR Ligand Development

The combination of an N1-ethyl group and a C4-(4-ethynylphenyl) moiety creates a privileged scaffold for modulating ATP-binding pockets of kinases, where the ethynylphenyl group can extend into hydrophobic clefts and the N-ethyl group fine-tunes occupancy of the ribose pocket . The terminal alkyne further enables late-stage diversification via CuAAC to generate focused compound libraries for SAR exploration, a strategy that is not accessible with the corresponding vinyl or ethyl-phenyl analogs lacking the alkyne handle . Researchers should select this specific regioisomer over the N1-(4-ethynylphenyl) variant when the synthetic plan requires a C4 exit vector for the alkyne .

Chemical Biology: Bioorthogonal Probe Synthesis via Copper-Catalysed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the 4-ethynylphenyl substituent serves as a bioorthogonal handle for CuAAC-mediated conjugation to azide-functionalised fluorophores, affinity tags, or biotin . The N1-ethyl group provides sufficient steric shielding to reduce non-specific protein binding compared with the N1-unsubstituted analog, while maintaining aqueous solubility adequate for biochemical assay conditions . The C4 attachment of the ethynylphenyl group positions the alkyne away from the pyrazole core, minimising steric hindrance during the cycloaddition reaction—a geometric advantage over the N1-linked regioisomer .

Agrochemical Discovery: GABA Receptor-Targeted Insecticide Lead Optimisation

Class-level evidence demonstrates that 4-ethynylphenyl-substituted pyrazoles retain high-affinity binding to insect GABA receptors, comparable to the commercial insecticide fipronil . The N1-ethyl substituent may offer differentiated pharmacokinetic properties (e.g., altered metabolic stability in target organisms) relative to N1-methyl or N1-unsubstituted congeners. Procurement of the specific 1-ethyl-4-(4-ethynylphenyl) regioisomer ensures the correct attachment point for subsequent SAR expansion at the pyrazole 3- and 5-positions, which are critical for modulating GABA receptor subtype selectivity .

Materials Science: Synthesis of Conjugated Polymers and Functional Coatings via Sonogashira Polymerisation

The terminal alkyne functionality enables Sonogashira cross-coupling with aryl halides, providing a route to poly(arylene ethynylene)-type conjugated polymers . Ethynyl-functionalised pyrazoles have been shown to produce polymers with thermal stability up to 300 °C, making them suitable for high-performance coatings . The N1-ethyl substitution increases organic solubility relative to N1-unsubstituted analogs, facilitating solution-phase polymerisation and film casting, while the C4 attachment of the ethynylphenyl group ensures a linear, rigid-rod monomer geometry favourable for extended π-conjugation .

Application
Selection Property
Validation Focus
Medicinal chemistry: kinase/GPCR scaffold
N1-ethyl, C4-(4-ethynylphenyl) regiochemistry with terminal alkyne for late-stage diversification
Kinase panel binding and selectivity assays; CuAAC library expansion efficiency
Chemical biology: bioorthogonal probe via CuAAC
Terminal alkyne handle with lateral C4 vector for reduced steric hindrance
Cycloaddition kinetics with azide-functionalized fluorophores/biotin; nonspecific binding evaluation
Agrochemical discovery: GABA receptor-targeted lead
4-ethynylphenyl pharmacophore (class-level GABA receptor SAR)
Insect GABA receptor binding assays; metabolic stability in target species
Materials science: conjugated polymers via Sonogashira
C4-linked ethynylphenyl for rigid-rod monomer geometry; N1-ethyl for solubility
Polymerization efficiency and thermal stability (TGA); film-forming properties
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